CH5164840 was developed by Chugai Pharmaceutical Co., Ltd., based in Kanagawa, Japan. It belongs to the class of Hsp90 inhibitors, which are being explored for their potential in targeted cancer therapies. The classification of CH5164840 is significant as it demonstrates the ongoing interest in modulating protein chaperone functions to combat malignancies .
The synthesis of CH5164840 utilizes a structure-based drug design approach aimed at creating macrocyclic compounds that can effectively interact with the Hsp90 protein. This method involves the identification of specific binding sites and optimizing the molecular structure to enhance affinity and potency against Hsp90 .
The synthetic pathway typically involves multiple steps, including:
The molecular structure of CH5164840 features a macrocyclic arrangement characterized by a 2-amino-6-arylpyrimidine core. This structure allows for effective interactions with the ATP-binding site of Hsp90. The specific arrangement of atoms within this compound facilitates its binding affinity and inhibitory action against Hsp90, which is critical for its function as a molecular chaperone in cells .
CH5164840 primarily functions through its interaction with the ATP-binding site of Hsp90, inhibiting its chaperone activity. This inhibition disrupts several signaling pathways critical for cancer cell survival and proliferation. The mechanism involves:
Research has demonstrated that this compound can enhance the efficacy of other anticancer agents, such as erlotinib, by overcoming resistance mechanisms associated with Hsp90 function .
The mechanism by which CH5164840 exerts its effects involves several key steps:
Relevant studies have shown that CH5164840 maintains its efficacy across various pH levels, indicating robust chemical stability under physiological conditions .
CH5164840 has significant potential in cancer therapy due to its role as an Hsp90 inhibitor. Its applications include:
Moreover, ongoing clinical trials are investigating its efficacy and safety profile in diverse cancer types, which may lead to new therapeutic strategies leveraging this compound's unique properties .
CH5164840 (C₁₉H₂₃N₅O₂S; MW 385.48 g/mol) is a synthetic macrocyclic 2-aminopyrimidine compound designed to inhibit heat shock protein 90 (HSP90) by targeting its N-terminal ATP-binding domain [1] [6]. Key structural features include:
Table 1: Molecular Characteristics of CH5164840
Property | Value |
---|---|
Chemical Name | 4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetraazatricyclo[15.3.1.1²,⁶]docosa-1(21),2,4,6(22),17,19-hexaene-10,16-dione |
Molecular Formula | C₁₉H₂₃N₅O₂S |
Molecular Weight | 385.48 g/mol |
Exact Mass | 385.1573 |
Binding Affinity for HSP90 | IC₅₀ = 10–50 nM |
Selectivity | >400 kinases non-reactive |
CH5164840 belongs to the macrocyclic aminopyrimidine class of second-generation HSP90 inhibitors, distinct from classical structural categories [4] [10]:
Table 2: Structural Classification of HSP90 Inhibitors
Class | Representatives | Key Features | CH5164840 Differentiation |
---|---|---|---|
Geldanamycin Derivatives | 17-AAG, IPI-504 | Benzoquinone; hepatotoxic | Non-benzoquinone; reduced liver toxicity |
Radicicol-Based | Ganetespib, NVP-AUY922 | Resorcinol moiety; improved solubility | Macrocyclic scaffold; higher HSP90β affinity |
Purine Analogs | PU-H71, Debio 0932 | ATP-mimetic; pan-isoform inhibition | Isoform-selective potential |
Macrocyclic Aminopyrimidines | CH5164840 | Rigid tricyclic core; enhanced binding | Optimized for NSCLC oncoprotein degradation |
The evolution of non-geldanamycin inhibitors addressed three limitations of first-generation compounds: hepatotoxicity, poor solubility, and metabolic instability [4] [10]. Key milestones:
The development pipeline prioritized compounds disrupting oncogenic client proteins (EGFR, HER2, ALK) without activating compensatory heat shock responses—a key advantage over early geldanamycin analogs [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7